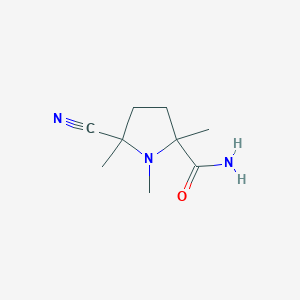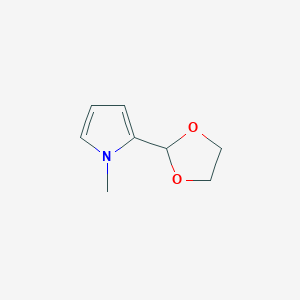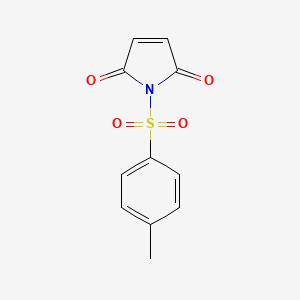
3-Methyl-5-nitrofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-nitrofuran-2-carbaldehyde: is a chemical compound with the following structure:
CH3−C(O)−C(NO2)=O
It belongs to the class of carbonyl-containing nitrofurans, which have theoretical and practical significance. These compounds are used in the synthesis of biologically active substances .
Métodos De Preparación
a. Nitration of Furfural: One common approach to synthesize 5-nitrofuran-2-carbaldehyde involves nitration reactions. For instance:
- Furfural (1) can be nitrated using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde (5) in 60% yield.
- Alternatively, (5-nitrofuran-2-yl)methanediyl diacetate (4) can be synthesized by nitration of furfural (1) and then hydrolyzed to obtain nitrofuran 5 in 83–88% yields .
- N-(5-acetyl-2-nitrofuran-3-yl)acetamide (6) can be prepared from N-(5-acetylfuran-3-yl)acetamide (2) using the same nitration method.
- Methyl 5-nitrofuran-2-carboxylate (7) can be obtained from methyl furan-2-carboxylate (3) via nitration .
Análisis De Reacciones Químicas
3-Methyl-5-nitrofuran-2-carbaldehyde can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity due to its unique structure.
Medicine: Potential antimicrobial or antitubercular properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The precise mechanism by which 3-Methyl-5-nitrofuran-2-carbaldehyde exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Remember that further research and experimental studies are essential to fully understand its properties and applications.
Propiedades
Fórmula molecular |
C6H5NO4 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
3-methyl-5-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
Clave InChI |
OKKYAAHCUOEEQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)


![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)



![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
